1,8-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-9H-carbazole 1,8-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-9H-carbazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17280918
InChI: InChI=1S/C30H23N3O2/c1-3-9-19(10-4-1)25-17-34-29(31-25)23-15-7-13-21-22-14-8-16-24(28(22)33-27(21)23)30-32-26(18-35-30)20-11-5-2-6-12-20/h1-16,25-26,33H,17-18H2/t25-,26-/m1/s1
SMILES:
Molecular Formula: C30H23N3O2
Molecular Weight: 457.5 g/mol

1,8-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-9H-carbazole

CAS No.:

Cat. No.: VC17280918

Molecular Formula: C30H23N3O2

Molecular Weight: 457.5 g/mol

* For research use only. Not for human or veterinary use.

1,8-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-9H-carbazole -

Specification

Molecular Formula C30H23N3O2
Molecular Weight 457.5 g/mol
IUPAC Name (4S)-4-phenyl-2-[8-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-9H-carbazol-1-yl]-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C30H23N3O2/c1-3-9-19(10-4-1)25-17-34-29(31-25)23-15-7-13-21-22-14-8-16-24(28(22)33-27(21)23)30-32-26(18-35-30)20-11-5-2-6-12-20/h1-16,25-26,33H,17-18H2/t25-,26-/m1/s1
Standard InChI Key UNKTUBAINWCHDD-CLJLJLNGSA-N
Isomeric SMILES C1[C@@H](N=C(O1)C2=CC=CC3=C2NC4=C3C=CC=C4C5=N[C@H](CO5)C6=CC=CC=C6)C7=CC=CC=C7
Canonical SMILES C1C(N=C(O1)C2=CC=CC3=C2NC4=C3C=CC=C4C5=NC(CO5)C6=CC=CC=C6)C7=CC=CC=C7

Introduction

Chemical Structure and Molecular Properties

Core Architecture and Stereochemistry

1,8-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-9H-carbazole (molecular formula: C30H23N3O2\text{C}_{30}\text{H}_{23}\text{N}_{3}\text{O}_{2}, molecular weight: 457.5 g/mol) features a planar carbazole system fused with two oxazoline rings at positions 1 and 8 . The oxazoline moieties adopt a dihydrooxazole structure, with the (S)-configuration at the 4-position introducing chirality. This stereochemical feature is critical for enantioselective interactions in catalytic or biological systems .

The carbazole scaffold consists of three aromatic rings, contributing to π-π stacking interactions, while the oxazoline groups provide Lewis basicity through their nitrogen atoms. X-ray crystallography of analogous compounds suggests that the oxazoline rings adopt a pseudo-axial orientation relative to the carbazole plane, minimizing steric clashes between phenyl substituents .

Table 1: Key Molecular Properties

PropertyValue/DescriptionSource
Molecular FormulaC30H23N3O2\text{C}_{30}\text{H}_{23}\text{N}_{3}\text{O}_{2}
Molecular Weight457.5 g/mol
IUPAC Name(4S)-4-phenyl-2-[8-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-9H-carbazol-1-yl]-4,5-dihydro-1,3-oxazole
Canonical SMILESC1C(N=C(O1)C2=CC=CC3=C2NC4=C3C=CC=C4C5=NC(CO5)C6=CC=CC=C6)C7=CC=CC=C7
Chiral CentersTwo (S-configured at C4 of each oxazoline)

Synthesis and Reaction Optimization

Multi-Step Synthetic Pathways

The synthesis of 1,8-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-9H-carbazole typically involves sequential functionalization of the carbazole core. A representative route proceeds as follows:

  • Carbazole Bromination: Selective bromination at the 1 and 8 positions using Br2\text{Br}_2 in dichloromethane at 0°C.

  • Oxazoline Ring Installation: Ullmann-type coupling of brominated carbazole with (S)-4-phenyl-4,5-dihydrooxazole-2-carboxylic acid under CuI/L-proline catalysis.

  • Chiral Purification: Diastereomeric separation via preparative HPLC on a chiral stationary phase (e.g., Chiralpak IA) .

Critical reaction parameters include strict temperature control (−10°C to 25°C), inert atmosphere (Ar or N2\text{N}_2), and anhydrous solvents (THF, DMF). Yields range from 35–48% after purification by silica gel chromatography.

Challenges and Future Directions

Scalability of Synthesis

Current routes suffer from low yields and costly chiral separations. Future work should explore catalytic asymmetric synthesis using chiral ligands like BINAP or Josiphos to improve atom economy.

Mechanistic Studies

The compound’s mode of action in biological systems remains unclear. Advanced techniques like cryo-EM or X-ray crystallography of target complexes are needed to elucidate binding motifs.

Hybrid Material Development

Incorporating 1,8-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-9H-carbazole into metal-organic frameworks (MOFs) could yield materials with dual luminescent and catalytic properties. Initial docking studies suggest compatibility with Zn-based nodes like MOF-5 .

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